methyl (E)-2-cyano-3-(p-tolyl)acrylate
CAS No.:
Cat. No.: VC19824318
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO2 |
|---|---|
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | methyl (E)-2-cyano-3-(4-methylphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C12H11NO2/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2/h3-7H,1-2H3/b11-7+ |
| Standard InChI Key | BXQBBYGLLCYPFI-YRNVUSSQSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC |
| Canonical SMILES | CC1=CC=C(C=C1)C=C(C#N)C(=O)OC |
Introduction
Chemical Structure and Stereochemistry
The compound’s structure includes:
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Acrylate moiety: A conjugated system with a double bond between C2 and C3, stabilized by the electron-withdrawing cyano and ester groups.
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Para-tolyl group: A methyl-substituted phenyl ring that enhances lipophilicity and influences crystal packing .
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(E)-Configuration: The cyano and p-tolyl groups are on opposite sides of the double bond, confirmed by X-ray crystallography .
Key structural parameters:
Synthesis Methods
Knoevenagel Condensation
The primary synthesis route involves condensing methyl cyanoacetate with p-tolualdehyde under basic conditions:
Alternative Routes
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Triethyl orthoformate-mediated synthesis: Reacting methyl cyanoacetate with triethyl orthoformate in acetic anhydride (91% yield) .
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Microwave-assisted synthesis: Reduces reaction time to <30 minutes with comparable yields .
Physical and Chemical Properties
Reactivity and Applications
Organic Synthesis
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Thia-Michael additions: Reacts with thiols to form β-thioether derivatives, used in dynamic covalent chemistry .
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Heterocycle formation: Serves as a dienophile in Diels-Alder reactions to synthesize furans and pyrroles .
Materials Science
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Self-healing polymers: Incorporated into dynamic networks due to reversible thiol-acrylate bonds .
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Nanocomposites: Enhances mechanical properties in silica- or Fe₃O₄-based materials .
Comparative Analysis with Analogues
Recent Advances and Future Directions
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